Aluminum nitride (AlN) is a non-oxide ceramic material known for its unique combination of physical and chemical properties. [, , , , ] It exists as a white to grayish-white solid in its pure form. [, ] AlN is classified as a III-V semiconductor material due to the positions of aluminum and nitrogen in the periodic table. [] It plays a crucial role in research due to its high thermal conductivity, high electrical resistivity, and corrosion resistance. [, , , , ] AlN serves as an excellent alternative to highly toxic beryllium oxide in many applications. []
2.1 Carbothermal Reduction and Nitridation: This method involves the reaction of alumina (aluminum oxide) powder with a carbon source in a nitrogen atmosphere. [, , ] The process often requires high temperatures (1350–1600 °C) to achieve complete conversion to AlN. []
2.2 Direct Nitridation: This method involves the reaction of metallic aluminum with nitrogen gas at high temperatures. [] The process may involve arc discharge between aluminum electrodes in a nitrogen atmosphere. [] Optimizing nitrogen pressure is crucial for maximizing the production rate of AlN. []
2.3 Plasma Chemical Synthesis: This method uses plasma technology to synthesize AlN nanopowder from aluminum powder. [] The process allows for control over particle size and morphology by adjusting parameters like gas flow rates and powder feed rate. []
2.4 Pyrolysis of Preceramic Polyiminoalane Precursors: This method involves the formation of a polyiminoalane precursor by electrolytically dissolving aluminum in an electrolyte containing a primary amine. [] Subsequent drying and heating of this precursor in an ammonia atmosphere results in AlN powder. []
2.5 Pyrolysis of Diethylaluminum Azide: This method utilizes the thermal decomposition of diethylaluminum azide at temperatures between 460 - 580°C to produce AlN nanoparticles. []
2.6. Physical Vapor Deposition (PVD): This method involves the deposition of AlN films on substrates using techniques like magnetron sputtering. [, ] The process allows for precise control over film thickness and texture by adjusting parameters such as gas pressure, power, and substrate temperature. [, ]
2.7. Atomic Layer Deposition (ALD): This method enables the controlled deposition of thin AlN layers by sequential exposure to precursor gases. [, ] It offers excellent control over film thickness and uniformity, making it suitable for applications requiring precise layer control. [, ]
2.8. Self-propagating High-temperature Synthesis (SHS): This method involves the exothermic reaction between aluminum and nitrogen to produce AlN. [, ] This process is characterized by rapid, self-sustaining combustion that can be utilized for the efficient production of AlN powder. [, ]
The mechanism of action of AlN depends on the specific application. In electronic packaging, its high thermal conductivity enables efficient heat dissipation, preventing overheating of electronic components. [, , ] In piezoelectric applications, the application of stress induces an electric potential within the AlN crystal lattice, enabling the conversion of mechanical energy to electrical energy. []
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